Lemmatoxin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

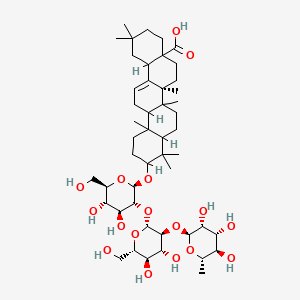

Lemmatoxin C is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Molluscicidal Properties

Lemmatoxin C exhibits potent molluscicidal activity, making it a valuable tool for controlling populations of freshwater snails that serve as intermediate hosts for schistosomiasis and other parasitic diseases.

- Mechanism of Action : The compound acts by disrupting cellular membranes in mollusks, leading to mortality. Studies have shown that concentrations as low as 5 ppm can effectively reduce populations of Biomphalaria glabrata, a key vector for schistosomiasis, within 24 hours of exposure .

- Field Studies : A notable pilot study in Adwa, Ethiopia, demonstrated that continuous application of this compound significantly reduced the prevalence of Schistosoma mansoni from 50% to 7% over five years. This was achieved through systematic treatments using crude extracts from Phytolacca dodecandra berries .

| Study Location | Initial Prevalence | Final Prevalence | Duration |

|---|---|---|---|

| Adwa, Ethiopia | 50% | 7% | 5 years |

Anti-Parasitic Applications

Research indicates that this compound may also possess anti-leishmanial properties.

- Efficacy Against Leishmaniasis : In vitro studies using splenic explant models have shown that this compound can reduce the viability of Leishmania donovani, the causative agent of visceral leishmaniasis. The effective concentration (EC50) required to kill 50% of the parasites was determined using luminometric assays .

- Potential for New Treatments : Given the current limitations of existing leishmaniasis treatments due to toxicity and resistance issues, this compound presents a promising alternative that warrants further investigation .

Antimicrobial Activity

The essential oil extracted from Phytolacca dodecandra has been studied for its antimicrobial properties.

- Chemical Composition : The oil contains various bioactive compounds that exhibit antimicrobial activity against a range of pathogens. Research indicates effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Toxicological Considerations

While this compound shows promise in various applications, its safety profile must be carefully evaluated.

- Toxicity Studies : Preliminary studies indicate that while this compound is toxic to certain animal models when administered intravenously, it is generally well tolerated when taken orally. However, it can induce vomiting in humans and some animals, which may limit its usability .

- Environmental Impact : The biodegradable nature of this compound makes it an attractive option for pest control in ecological contexts. Unlike synthetic molluscicides, it poses minimal long-term ecological risks when used appropriately .

Eigenschaften

CAS-Nummer |

52230-11-2 |

|---|---|

Molekularformel |

C48H78O17 |

Molekulargewicht |

927.1 g/mol |

IUPAC-Name |

(6aS)-10-[(2R,3R,4S,5S,6R)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O17/c1-22-30(51)33(54)36(57)39(60-22)64-38-35(56)32(53)26(21-50)62-41(38)65-37-34(55)31(52)25(20-49)61-40(37)63-29-12-13-45(6)27(44(29,4)5)11-14-47(8)28(45)10-9-23-24-19-43(2,3)15-17-48(24,42(58)59)18-16-46(23,47)7/h9,22,24-41,49-57H,10-21H2,1-8H3,(H,58,59)/t22-,24?,25+,26-,27?,28?,29?,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,41+,45?,46+,47?,48?/m0/s1 |

InChI-Schlüssel |

QMJCVEOVVBBZDW-XGJOVNJQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7[C@]6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lemmatoxin C; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.